1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
The compound 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a synthetic chemical entity known for its structural uniqueness and potential biological activities. It is composed of a piperidine ring substituted with a methylsulfonyl group and a carboxamide moiety, linked to a pyrazolyl-thiophene fragment via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Step 1: Formation of the pyrazolyl-thiophene fragment through cyclization reactions.
Step 2: Introduction of the ethyl linker via alkylation.
Step 3: Attachment of the piperidine ring through nucleophilic substitution.
Step 4: Introduction of the methylsulfonyl group using methylsulfonyl chloride under basic conditions.
Step 5: Amidation reaction to attach the carboxamide group using carboxylic acid derivatives and appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial synthesis often employs batch processes with optimizations for yield and purity. Large-scale production might use continuous flow techniques to improve efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring may be subject to reduction under catalytic hydrogenation conditions.
Substitution: Various functional groups on the piperidine or pyrazole ring can be substituted using halogenated reagents.
Common Reagents and Conditions
Oxidizing agents: m-CPBA for oxidation.
Reducing agents: NaBH4 or catalytic hydrogenation for reduction.
Substitution reactions: Halogenated reagents like NBS for bromination.
Major Products
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced pyrazole derivatives.
Substitution products: Halogenated piperidine or pyrazole derivatives.
Scientific Research Applications
The compound finds various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and drug design.
Biology: Potential bioactive compound for enzyme inhibition studies.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-(methylsulfonyl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide exerts its effects is complex:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(methylsulfonyl)-N-(2-(2-pyridyl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-(1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(2-(3-phenyl-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
The thiophene ring in this compound imparts unique electronic properties, enhancing its interaction with biological targets compared to other similar compounds without the thiophene moiety.
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Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-25(22,23)20-9-4-13(5-10-20)16(21)17-7-11-19-8-6-14(18-19)15-3-2-12-24-15/h2-3,6,8,12-13H,4-5,7,9-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWXFJREVRWKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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